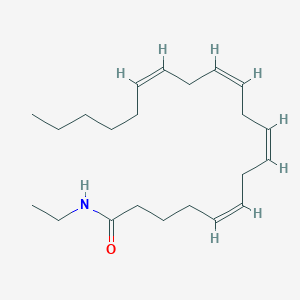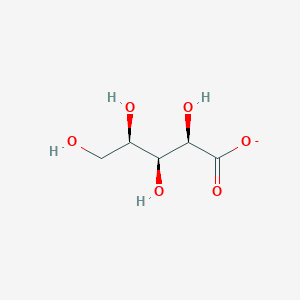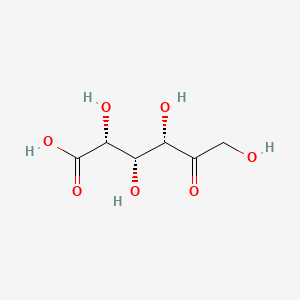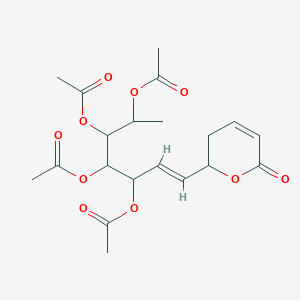
N-ethyl arachidonoyl amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl arachidonoyl amine is a fatty amide.
Scientific Research Applications
Neuroprotection and Traumatic Brain Injury
N-ethyl arachidonoyl amine has shown promise in neuroprotective applications, particularly in the context of traumatic brain injury (TBI). Research indicates that it may reduce apoptosis and improve outcomes after TBI, suggesting mechanisms through indirect signaling via cannabinoid receptor 2 (CB2) and other pathways (Cohen-Yeshurun et al., 2011). Additionally, it has been implicated in promoting neurogenesis post-TBI, highlighting its potential to support brain recovery and rehabilitation (Cohen-Yeshurun et al., 2013).
Pain Management
In the domain of pain management, N-ethyl arachidonoyl amine's antinociceptive properties have been explored. It has been found to exhibit pain-relieving effects, presenting a novel approach for treating chronic pain without engaging classical cannabinoid receptors directly (Hanuš et al., 2014).
Vascular Health
Research into the vascular applications of N-ethyl arachidonoyl amine has uncovered its vasodilatory and pro-angiogenic properties. It has been shown to induce vasodilation and support endothelial cell functions, contributing to vascular health and possibly offering benefits in cardiovascular disease management (Zhang et al., 2010).
Metabolic and Enzymatic Studies
Metabolic and enzymatic studies have provided insights into the synthesis, degradation, and functional roles of N-ethyl arachidonoyl amine within the body. These studies contribute to understanding its physiological roles and potential as a target for therapeutic intervention (Battista et al., 2019).
properties
Molecular Formula |
C22H37NO |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-ethylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3,(H,23,24)/b9-8-,12-11-,15-14-,18-17- |
InChI Key |
DCUXLBLUWUQKFU-GKFVBPDJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)
![(2S)-N-[(2R)-1-[[(3S,6R,8S,12S,13R,16R,17S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide](/img/structure/B1235712.png)



![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235718.png)




![1-[(Z)-[(1E)-1-(carbamimidoylhydrazono)cyclopenta[b]naphthalen-3-ylidene]amino]guanidine](/img/structure/B1235731.png)